5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-on e hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives is a topic of interest due to their biological activities. Paper describes an efficient synthesis of a benzofuran derivative that acts as a β-amyloid aggregation inhibitor. The process involves a one-pot synthesis starting from 4-chlorophenol and subsequent desulfurization and acylation steps to obtain the final compound. Similarly, paper reports the synthesis of novel benzofuro[3,2-d]furo[2,3-b]pyridines and benzofuro[3,2-b]oxepin-4-carbonitriles through the reaction of benzofuran-2-carbonitriles with potassium tert-butoxide. Paper details the conversion of 2-chlorosalicylaldehyde into various benzofuran derivatives, highlighting the versatility of reactions involving benzofuran cores.
Molecular Structure Analysis
The molecular structures of benzofuran derivatives are characterized by the presence of the benzofuran moiety, which is a fused benzene and furan ring. The papers do not provide detailed molecular structure analysis of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride, but they do discuss the structural modifications on the benzofuran core, such as chloro substitutions and the introduction of amino groups, which are relevant to understanding the chemical properties of similar compounds .
Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and can lead to various biologically active compounds. For instance, the introduction of diethylamine in paper and the use of hydrazine hydrate in paper demonstrate the reactivity of the benzofuran core and its ability to undergo ring closure and substitution reactions to yield compounds with different substituents and biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride are not directly discussed, the papers provide information on the properties of related compounds. For example, the antimicrobial activity of the synthesized benzofuran derivatives in paper suggests that the compound may also exhibit similar properties. The spectral and analytical data used to characterize these compounds can be indicative of the methods that would be used to analyze the physical and chemical properties of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Novel Synthesis Approaches : Research has focused on developing new synthesis methods for benzofuran derivatives due to their significance in various biological activities. For instance, a study detailed the first total synthesis of a unique 2-isopropyliden-2H-benzofuran-3-one, showcasing a sequence that includes phenol ortho formylation and Williamson etherification, among other steps (Pergomet et al., 2017). Another study described the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives via a one-pot reaction, highlighting the versatility of benzofuran frameworks in synthesizing complex molecules (Gao et al., 2011).
Cascade Reactions for Heterocycle Formation : A study presented a new method to synthesize 2-benzofuran-2-ylacetamides starting from 1-(2-allyloxyaryl)-2-yn-1-ols, demonstrating the efficiency of cascade reactions in constructing benzofuran moieties (Gabriele et al., 2007).
Biological Activities and Pharmacological Potential
Anticholinesterase Activities : Certain benzofuran compounds have been identified to exhibit significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Luo et al., 2005). Another study synthesized novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons, further highlighting the therapeutic potential of benzofuran derivatives (Luo et al., 2005).
Exploratory Studies on Novel Compounds
Antituberculosis Study : A specific study synthesized 3-methyl-1-benzofuran-2-carbohydrazide and evaluated its antituberculosis potential, indicating the broad spectrum of biological activities associated with benzofuran derivatives (Thorat et al., 2016).
Mechanism of Action
Safety and Hazards
The safety data sheet for “5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-on e hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c10-4-6-1-2-8-7(3-6)5-12-9(8)11;/h1-3H,4-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFUFEWBCRBMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)O1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1950561-01-9 |
Source
|
Record name | 5-(aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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